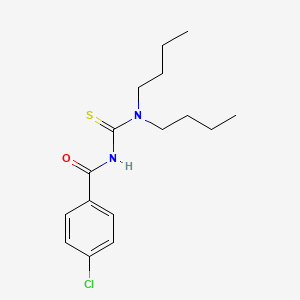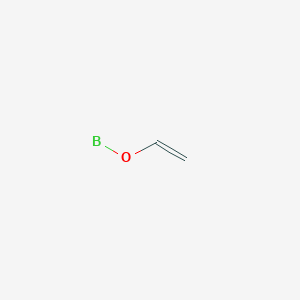
1,2,3-Triphenyl-1,3,2lambda~5~-diazaphospholidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3-Triphenyl-1,3,2lambda~5~-diazaphospholidin-2-one is a heterocyclic compound that contains phosphorus, nitrogen, and carbon atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-Triphenyl-1,3,2lambda~5~-diazaphospholidin-2-one typically involves the reaction of triphenylphosphine with azides under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) or dichloromethane. The temperature and reaction time are carefully monitored to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain high yields of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3-Triphenyl-1,3,2lambda~5~-diazaphospholidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., bromine, chlorine), electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines.
Applications De Recherche Scientifique
1,2,3-Triphenyl-1,3,2lambda~5~-diazaphospholidin-2-one has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential use in drug delivery systems and therapeutic agents.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of 1,2,3-Triphenyl-1,3,2lambda~5~-diazaphospholidin-2-one involves its interaction with various molecular targets. The compound can act as a ligand, forming complexes with metal ions and influencing their reactivity. It can also participate in redox reactions, altering the oxidation state of other molecules and affecting their chemical behavior.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3-Triphenyl-1,2,3-triphosphaindane: Another heterocyclic compound with similar structural features.
1,1,3-Triphenylpropargyl alcohol: A compound with a triphenyl group but different functional groups.
Uniqueness
1,2,3-Triphenyl-1,3,2lambda~5~-diazaphospholidin-2-one is unique due to its specific combination of phosphorus, nitrogen, and carbon atoms in a heterocyclic structure. This unique arrangement imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
118265-95-5 |
|---|---|
Formule moléculaire |
C20H19N2OP |
Poids moléculaire |
334.4 g/mol |
Nom IUPAC |
1,2,3-triphenyl-1,3,2λ5-diazaphospholidine 2-oxide |
InChI |
InChI=1S/C20H19N2OP/c23-24(20-14-8-3-9-15-20)21(18-10-4-1-5-11-18)16-17-22(24)19-12-6-2-7-13-19/h1-15H,16-17H2 |
Clé InChI |
JYFBJNDSIJHTLW-UHFFFAOYSA-N |
SMILES canonique |
C1CN(P(=O)(N1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Lithium, [(phenylsulfonyl)methyl]-](/img/structure/B14288606.png)







![N-[(4-Chlorophenyl)carbamoyl]-5-ethylthiophene-2-sulfonamide](/img/structure/B14288668.png)
![5-(Hexyloxy)-2-[4-(hexyloxy)phenyl]-1,3-benzoxazole](/img/structure/B14288671.png)
![3,3'-[(Dibenzylstannanediyl)bis(oxycarbonyl)]dipyridine](/img/structure/B14288691.png)

![2-Diazonio-1-(2-{[(propan-2-yl)oxy]carbonyl}phenyl)ethen-1-olate](/img/structure/B14288704.png)
